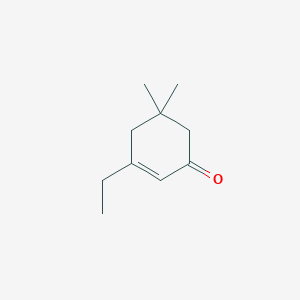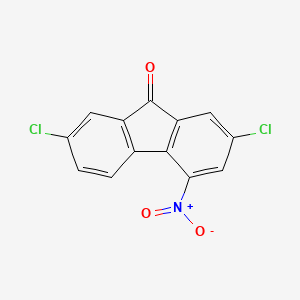
2,7-Dichloro-4-nitro-9h-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dichloro-4-nitro-9H-fluoren-9-one is an organic compound with the molecular formula C13H5Cl2NO3 It is a derivative of fluorenone, characterized by the presence of two chlorine atoms and a nitro group at specific positions on the fluorenone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-4-nitro-9H-fluoren-9-one typically involves the nitration and chlorination of fluorenone. One common method includes the following steps:
Nitration: Fluorenone is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Chlorination: The nitrated fluorenone is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,7-Dichloro-4-nitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenone core, to form various oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2,7-Dichloro-4-amino-9H-fluoren-9-one.
Substitution: 2,7-Dichloro-4-methoxy-9H-fluoren-9-one.
Oxidation: this compound derivatives with additional oxygen-containing functional groups.
科学的研究の応用
2,7-Dichloro-4-nitro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,7-Dichloro-4-nitro-9H-fluoren-9-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chlorine atoms may influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,7-Dinitrofluoren-9-one: Similar structure but with two nitro groups instead of one.
2,7-Dibromo-9H-fluoren-9-one: Similar structure but with bromine atoms instead of chlorine.
2,7-Dichloro-9H-fluoren-9-one: Lacks the nitro group present in 2,7-Dichloro-4-nitro-9H-fluoren-9-one.
Uniqueness
This compound is unique due to the specific combination of chlorine and nitro groups on the fluorenone core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
37568-11-9 |
|---|---|
分子式 |
C13H5Cl2NO3 |
分子量 |
294.09 g/mol |
IUPAC名 |
2,7-dichloro-4-nitrofluoren-9-one |
InChI |
InChI=1S/C13H5Cl2NO3/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(12(8)10)16(18)19/h1-5H |
InChIキー |
VLUDOGGJLGZHSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C2C(=CC(=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


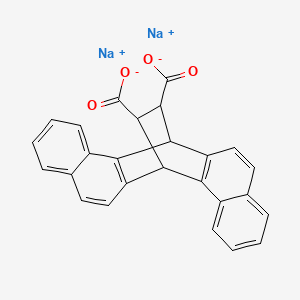

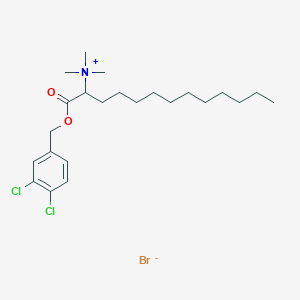
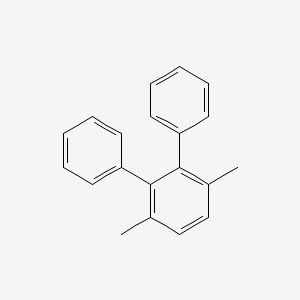
![Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-](/img/structure/B11948871.png)


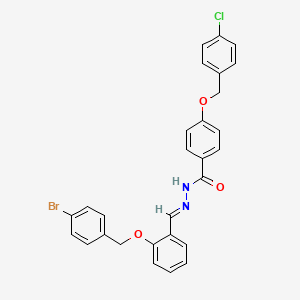


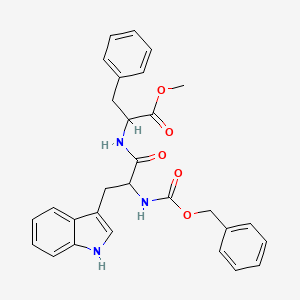

![N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11948917.png)
